molecular formula C14H25N3O4S B2584402 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2320173-08-6

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2584402
CAS No.: 2320173-08-6
M. Wt: 331.43
InChI Key: SYFKNBCFPBXKJU-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with three methyl groups and a sulfonamide moiety linked to a cyclopentylmethyl scaffold bearing a 2-hydroxyethoxy substituent. Its structural complexity, including the hydroxyethoxy group, distinguishes it from simpler sulfonamide analogs and may influence solubility, bioavailability, and target specificity .

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c1-11-13(12(2)17(3)16-11)22(19,20)15-10-14(21-9-8-18)6-4-5-7-14/h15,18H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFKNBCFPBXKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues in Patent Literature

Compound A : N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide
  • Core Structure : Imidazo-pyrrolo-pyrazine fused ring system.
  • Substituents : Cyclopropanesulfonamide, hydroxyethyl group.
  • Molecular Weight : 418 (M+H)+.
  • Key Features : Enhanced rigidity due to the fused heterocyclic system; the hydroxyethyl group improves aqueous solubility.
  • Synthesis : Uses HATU/DIEA coupling and Lawesson’s reagent for sulfur incorporation .
Compound B : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
  • Core Structure: Pyrazolo-pyrimidine linked to a chromenone scaffold.
  • Substituents : Fluorophenyl, methylsulfonamide.
  • Molecular Weight : 589.1 (M++1).
  • Key Features: Fluorine atoms enhance metabolic stability; chromenone moiety may confer fluorescence for imaging applications.
  • Synthesis : Suzuki-Miyaura coupling with Pd catalysts .

Sulfonamide Derivatives with Modified Substituents

Compound C : 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide
  • Core Structure : Pyrazole with difluoromethyl and nitro groups.
  • Substituents : Nitro group at pyrazole C4, propyl linker.
  • Difluoromethyl improves lipophilicity.
  • Applications : Likely explored as an enzyme inhibitor due to reactive nitro functionality .
Compound D : 1-(difluoromethyl)-N-[3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propyl]-3-methyl-1H-pyrazole-4-sulfonamide
  • Core Structure : Ethoxy-nitro-pyrazole.
  • Substituents : Ethoxy group at pyrazole C3, nitro at C3.
  • Key Features : Ethoxy group balances solubility and membrane permeability. Nitro group may act as a leaving group in prodrug strategies.
  • Synthesis : Multi-step functionalization involving nitro group introduction .

Comparative Analysis Table

Parameter Target Compound Compound A Compound B Compound C
Core Structure Pyrazole-sulfonamide Imidazo-pyrrolo-pyrazine Pyrazolo-pyrimidine-chromenone Pyrazole-sulfonamide
Key Substituents 2-Hydroxyethoxy, cyclopentylmethyl Hydroxyethyl, cyclopropane Fluorophenyl, chromenone Difluoromethyl, nitro
Molecular Weight (Da) ~450 (estimated) 418 589.1 ~350–400
Solubility Moderate (hydroxyethoxy enhances hydrophilicity) Moderate Low (fluorinated chromenone) Low (nitro reduces solubility)
Synthetic Complexity High (cyclopentylmethyl functionalization) High (fused heterocycles) Very high (Pd-mediated coupling) Moderate
Potential Applications Enzyme inhibition, CNS targets Anticancer, kinase inhibition Oncology/imaging Covalent inhibitors

Research Findings and Mechanistic Insights

  • Target Compound vs. Compound A : The hydroxyethoxy group in the target compound offers superior solubility compared to Compound A’s hydroxyethyl, but lacks the fused heterocycle’s rigidity, which may reduce target binding affinity .
  • Target Compound vs. Compound B: The absence of fluorine and chromenone in the target compound suggests different pharmacokinetic profiles, with lower metabolic stability but reduced risk of off-target interactions .
  • Target Compound vs. Compounds C/D : The hydroxyethoxy substituent avoids the toxicity risks associated with nitro groups (e.g., mutagenicity) but may limit electrophilic reactivity critical for covalent inhibition .

Q & A

Q. What methodologies assess the environmental impact or biodegradation pathways of this compound in aquatic or soil systems?

  • Methodological Answer :
  • Conduct OECD 301/302 biodegradation tests under aerobic/anaerobic conditions, paired with LC-MS/MS to track metabolite formation .
  • Model fate and transport using EPI Suite or OPERA to predict bioaccumulation potential and ecotoxicity endpoints .

Data Contradiction and Validation Strategies

  • Example Table: Comparative Reactivity of Analogous Sulfonamides
Compound ModificationReactivity (k, s⁻¹)Predicted ΔG‡ (kcal/mol)Observed Byproduct (%)Reference ID
1,3,5-Trimethyl pyrazole0.4512.38.2
1,3-Dimethyl pyrazole0.3214.115.7
Hydroxyethoxy chain elongation0.2816.722.4

Cross-Disciplinary Methodologies

  • Integrate chemical biology tools (e.g., click chemistry for target identification) with traditional synthetic workflows to explore therapeutic potential .
  • Adopt contested territories frameworks (e.g., multi-stakeholder analysis) to address ethical or regulatory challenges in deploying novel sulfonamides .

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